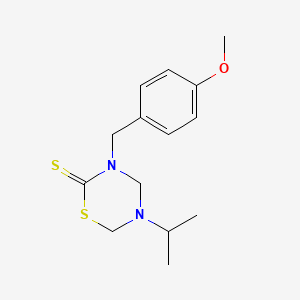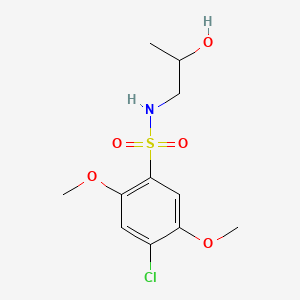![molecular formula C22H22N2O4 B2469421 3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034385-70-9](/img/structure/B2469421.png)
3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a combination of biphenyl, piperidine, and oxazolidine-2,4-dione moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multicomponent reactions. One common approach is the reaction of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids under metal-free domino annulation/Mannich reaction conditions . This method provides good to excellent yields of the target product. Another approach involves the use of transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring environmental sustainability, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and oxazolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, reduced biphenyl compounds, and substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The oxazolidine moiety is known to inhibit protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . This mechanism is similar to that of oxazolidinone antibiotics like Linezolid.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced side effects.
Eperezolid: A less commonly used oxazolidinone with similar antibacterial properties.
Uniqueness
3-(1-(2-([1,1’-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is unique due to its combination of biphenyl, piperidine, and oxazolidine moieties, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-20(14-16-6-8-18(9-7-16)17-4-2-1-3-5-17)23-12-10-19(11-13-23)24-21(26)15-28-22(24)27/h1-9,19H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLIZAHKHTUTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
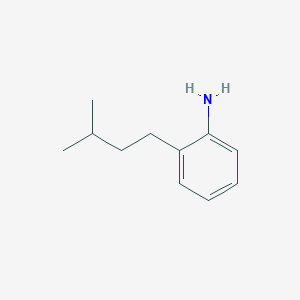
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)
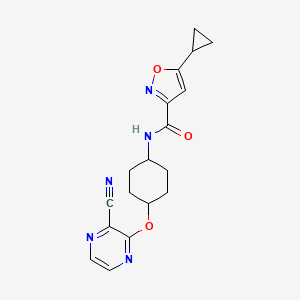
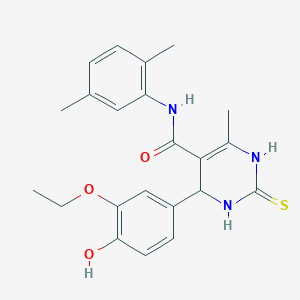
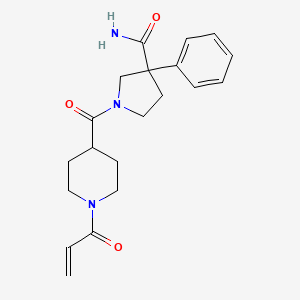
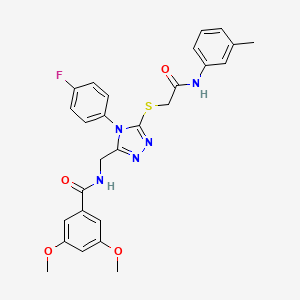
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate](/img/structure/B2469347.png)

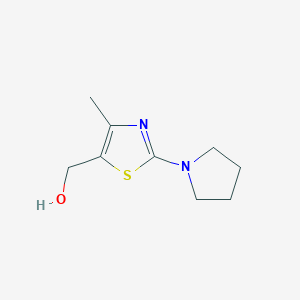
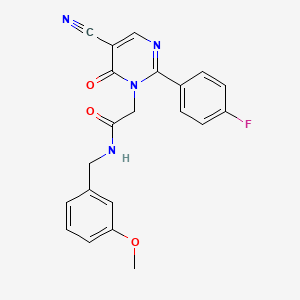
![(E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2469352.png)
![7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2469353.png)
